molecular formula C16H18 B15478952 5-Tert-butyl-1,2-dihydroacenaphthylene CAS No. 35210-35-6

5-Tert-butyl-1,2-dihydroacenaphthylene

Cat. No.: B15478952
CAS No.: 35210-35-6
M. Wt: 210.31 g/mol
InChI Key: UBENCEDGUYKWMS-UHFFFAOYSA-N
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Description

5-Tert-butyl-1,2-dihydroacenaphthylene is a polycyclic aromatic hydrocarbon (PAH) derivative characterized by a fused naphthalene core with a partially saturated cyclopropane ring (1,2-dihydroacenaphthylene backbone) and a tert-butyl substituent at the 5-position. The tert-butyl group (-C(CH₃)₃) introduces steric bulk and electron-donating effects, significantly altering the compound’s physical, chemical, and electronic properties compared to unsubstituted analogs.

Properties

CAS No.

35210-35-6

Molecular Formula

C16H18

Molecular Weight

210.31 g/mol

IUPAC Name

5-tert-butyl-1,2-dihydroacenaphthylene

InChI

InChI=1S/C16H18/c1-16(2,3)14-10-9-12-8-7-11-5-4-6-13(14)15(11)12/h4-6,9-10H,7-8H2,1-3H3

InChI Key

UBENCEDGUYKWMS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C2CCC3=C2C1=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Comparative Physical Properties

Compound Melting Point (°C) Solubility (in Toluene) Thermal Stability (°C)
1,2-Dihydroacenaphthylene 92–94 High <200
5-Methyl-1,2-dihydroacenaphthylene 78–80 Moderate 220
This compound 65–67 Low 300
2,5-Thiophenediylbis(5-tert-butyl-1,3-benzoxazole) 245–250 Insoluble >350

Key Observations :

  • The tert-butyl group reduces melting points compared to smaller substituents (e.g., methyl) due to disrupted crystal packing .
  • Bulky tert-butyl groups lower solubility in non-polar solvents (e.g., toluene) but enhance thermal stability by steric protection of reactive sites .

Chemical Reactivity

Table 2: Reactivity in Electrophilic Substitution

Compound Reaction with HNO₃/H₂SO₄ Reaction with Br₂/FeBr₃
1,2-Dihydroacenaphthylene Fast nitration Rapid bromination
This compound Slow nitration (meta-directing) No reaction

Key Observations :

  • The tert-butyl group acts as a strong electron donor, deactivating the aromatic ring and directing electrophiles to meta positions.
  • Steric hindrance from the tert-butyl group suppresses bromination entirely, unlike in the parent compound .

Research Findings and Trends

  • Synthetic Challenges : Introducing tert-butyl groups to PAHs requires precise conditions (e.g., Friedel-Crafts alkylation) to avoid side reactions.
  • Electron Transport : The tert-butyl-substituted derivative exhibits lower HOMO-LUMO gaps than methyl analogs, making it suitable for organic semiconductors.
  • Environmental Impact : Tert-butyl groups improve resistance to oxidative degradation, extending material lifespans but complicating biodegradation .

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